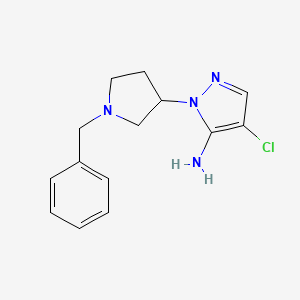

1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine

Descripción general

Descripción

1-(1-Benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylpyrrolidine moiety attached to a chlorinated pyrazole ring, making it a subject of study for its chemical reactivity and potential biological activities.

Métodos De Preparación

The synthesis of 1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzylpyrrolidine Moiety: This step involves the reaction of pyrrolidine with benzyl chloride under basic conditions to form 1-benzylpyrrolidine.

Chlorination of Pyrazole: The pyrazole ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Coupling Reaction: The final step involves coupling the chlorinated pyrazole with the benzylpyrrolidine moiety under conditions that facilitate nucleophilic substitution, often using a base like potassium carbonate in a polar aprotic solvent.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

1-(1-Benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the chlorinated pyrazole to a pyrazoline derivative.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols, forming new derivatives with potentially different biological activities.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon.

Aplicaciones Científicas De Investigación

Androgen Receptor Modulation

1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine functions primarily as a selective androgen receptor modulator (SARM). Its mechanism involves binding to androgen receptors, which can lead to:

- Muscle Growth : Potential use in treating muscle-wasting diseases.

- Bone Density Improvement : May help in conditions like osteoporosis.

Cancer Research

Research indicates that this compound may have implications in treating androgen-dependent cancers, particularly prostate cancer. By selectively modulating androgen receptors, it could inhibit tumor growth while minimizing side effects associated with traditional androgen therapies.

Pharmacological Properties

The compound exhibits a range of pharmacological properties:

| Property | Description |

|---|---|

| Anti-inflammatory | Potential to reduce inflammation in various models. |

| Analgesic | May provide pain relief through its action on receptors. |

| Anticancer | Inhibitory effects on cancer cell lines in vitro. |

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Study on Prostate Cancer Cells : In vitro studies demonstrated that this compound inhibited the proliferation of LNCaP prostate cancer cells, suggesting its potential as a therapeutic agent in prostate cancer treatment.

- Muscle Wasting Models : Animal studies indicated that administration of this SARM led to significant increases in lean body mass compared to control groups, highlighting its potential for muscle preservation in cachexia.

- Safety Profiles : Ongoing research is focused on understanding the long-term effects and safety profiles associated with this compound, particularly regarding its androgenic side effects.

Mecanismo De Acción

The mechanism of action of 1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The benzylpyrrolidine moiety may facilitate binding to enzyme active sites, while the chlorinated pyrazole ring can interact with amino acid residues through hydrogen bonding and hydrophobic interactions. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

1-(1-Benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine can be compared with similar compounds such as:

1-Benzylpyrrolidin-3-yl-methanol: This compound lacks the chlorinated pyrazole ring and has different reactivity and biological properties.

1-(1-Benzylpyrrolidin-3-yl)piperazine: Featuring a piperazine ring instead of a pyrazole, this compound exhibits distinct pharmacological activities.

3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzylpyrrolidine moiety linked to a chlorinated pyrazole ring . The synthesis typically involves multi-step organic reactions, including:

- Formation of Benzylpyrrolidine : Reaction of pyrrolidine with benzyl chloride under basic conditions.

- Chlorination of Pyrazole : Chlorination using thionyl chloride or phosphorus pentachloride.

- Coupling Reaction : Nucleophilic substitution between the chlorinated pyrazole and the benzylpyrrolidine moiety using a base like potassium carbonate in a polar aprotic solvent .

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity . A related study on pyrazole derivatives demonstrated that certain compounds showed submicromolar antiproliferative effects in MIA PaCa-2 pancreatic cancer cells, reducing mTORC1 activity and increasing autophagy . These findings suggest potential applications in cancer therapy.

The proposed mechanism involves interaction with specific molecular targets:

- The benzylpyrrolidine moiety may facilitate binding to enzyme active sites.

- The chlorinated pyrazole ring can interact with amino acid residues through hydrogen bonding and hydrophobic interactions, potentially inhibiting enzyme activity or modulating signaling pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzylpyrrolidin-3-yl-methanol | Lacks chlorinated pyrazole | Different reactivity |

| 1-(1-benzylpyrrolidin-3-yl)piperazine | Piperazine ring instead of pyrazole | Distinct pharmacological activities |

| 3-(1-benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine | Additional methoxy group | Varies in activity |

This table highlights how the presence of the chlorinated pyrazole ring contributes to the compound's distinct biological properties.

Research Findings and Case Studies

Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their potential applications:

- Antiproliferative Activity : A study found that certain pyrazole derivatives demonstrated significant antiproliferative effects against cancer cell lines, implicating them as potential anticancer agents .

- Autophagy Modulation : Research indicated that these compounds could disrupt autophagic flux by interfering with mTORC1 reactivation, suggesting a novel mechanism for anticancer activity .

- Analgesic and Anti-inflammatory Effects : Related compounds with similar structural features have shown increased analgesic and anti-inflammatory activities, indicating a broader therapeutic potential for this class of compounds .

Propiedades

IUPAC Name |

2-(1-benzylpyrrolidin-3-yl)-4-chloropyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4/c15-13-8-17-19(14(13)16)12-6-7-18(10-12)9-11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPMMHCYSZZNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=C(C=N2)Cl)N)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.